molecular formula IO B1239551 Iodosyl

Iodosyl

Cat. No.: B1239551
M. Wt: 142.904 g/mol
InChI Key: AFSVSXMRDKPOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxidoiodine(.) is an iodine oxide and an inorganic radical.

Scientific Research Applications

1. Structure and Stability Analysis

A study by Hiller et al. (2006) focused on the structure and stability of 4‐substituted aromatic iodosyl compounds, particularly 1‐this compound‐4‐methoxy‐ and 1‐this compound‐4‐nitro‐benzene. They found these compounds to be soluble in methanol and observed gradual oxidation of the solvent. Unlike iodosylbenzene, which has a polymeric structure, these compounds exist predominantly in monomeric form (Hiller, Patt, & Steinbach, 2006).

2. Chemistry of Polyvalent Iodine Derivatives

Merkushev (1987) provided insights into the chemistry of aliphatic and aromatic iodoso-compounds, iodosohalides, iodosocarboxylates, and derivatives of μ-oxobisacyloxy(aryl)iodine. This review includes 300 references and covers the latest advances in this area of study (Merkushev, 1987).

3. Synthesis of this compound Compounds

Schmeisser et al. (1980) described the ozonization reactions of iodine in strong inorganic oxoacids for the preparation of various this compound compounds. This study sheds light on the preparation process and the structural analysis of these compounds (Schmeisser, Naumann, & Renk, 1980).

4. Production of Iopamidol

Anelli et al. (2011) presented green approaches to the production of iopamidol, an iodinated contrast agent. This study aimed to reduce the use of harmful reagents in the manufacturing process, focusing on more environmentally friendly methods (Anelli, Brocchetta, Lattuada, & Uggeri, 2011).

5. Iodosylbenzene Complexes in Organic Synthesis

Lennartson and McKenzie (2012) explored an iron(III) iodosylbenzene complex, providing insights into the role of iodosylarenes as oxygen atom transfer reagents in organic synthesis. They discussed the potential of these complexes in various catalytic mechanisms (Lennartson & McKenzie, 2012).

Properties

Molecular Formula

IO

Molecular Weight

142.904 g/mol

InChI

InChI=1S/IO/c1-2

InChI Key

AFSVSXMRDKPOEW-UHFFFAOYSA-N

SMILES

[O]I

Canonical SMILES

[O]I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.